1-(cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-(cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a cyclobutane ring substituted with a cyclohexylamino group and a carboxylic acid group, forming a hydrochloride salt. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of Cyclohexylamino Group: The cyclohexylamino group is introduced via nucleophilic substitution reactions. Cyclohexylamine is reacted with a suitable cyclobutane derivative, such as a halogenated cyclobutane.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the cyclobutane ring or the cyclohexylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1-(cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, while the carboxylic acid group can participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclohexylamino)cyclopentane-1-carboxylic acid hydrochloride
- 1-(cyclohexylamino)cyclohexane-1-carboxylic acid hydrochloride
- 1-(cyclohexylamino)cyclopropane-1-carboxylic acid hydrochloride
Uniqueness
1-(cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different ring sizes, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
2624141-96-2 |
---|---|
Molecular Formula |
C11H20ClNO2 |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
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